N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE
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Overview
Description
N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The compound N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE is a potent and selective ligand for the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound interacts with its target, the D4 dopamine receptor, by binding to it. This binding can alter the receptor’s activity, influencing the intracellular signaling pathways it regulates
Biochemical Pathways
The D4 dopamine receptor is involved in various biochemical pathways. When this compound binds to the receptor, it can affect these pathways and their downstream effects. For instance, dopamine receptors play a crucial role in the central nervous system, influencing a variety of behaviors such as motor control, cognition, and reward .
Pharmacokinetics
Like many other similar compounds, its bioavailability could be influenced by factors such as its solubility, its stability in the gastrointestinal tract, and its resistance to metabolic enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes that dopamine receptors are involved in. For example, by acting on the D4 dopamine receptor, this compound could potentially influence behaviors regulated by dopamine, such as motor control and reward .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its target receptor. Additionally, the presence of other substances, such as binding proteins or metabolic enzymes, can also influence the compound’s action .
Preparation Methods
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the indole core.
Amidation Reaction: The final step involves the formation of the amide bond between the indole core and the 4-methylbenzamido group.
Chemical Reactions Analysis
N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE can be compared with other indole derivatives, such as:
N-[2-(4-CHLOROPHENYL)ETHYL]PHTHALIMIDE: This compound has a similar chlorophenyl group but differs in its core structure, which is based on phthalimide instead of indole.
N-[2-(4-(4-CHLOROPHENYL)PIPERAZIN-1-YL)ETHYL]-3-METHOXYBENZAMIDE: This compound features a piperazine ring and a methoxybenzamide group, offering different biological activities and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-16-6-10-18(11-7-16)24(30)29-22-20-4-2-3-5-21(20)28-23(22)25(31)27-15-14-17-8-12-19(26)13-9-17/h2-13,28H,14-15H2,1H3,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTXSWXEBKMVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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